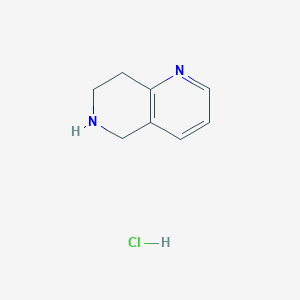

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride

説明

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride (5,6,7,8-THN-HCl) is a synthetic organic compound belonging to the naphthyridine family. It is a white crystalline solid with a molecular weight of 249.7 g/mol. 5,6,7,8-THN-HCl is known for its wide range of biological activities, including its antifungal, antiviral, and anti-inflammatory properties. It has been used for the treatment of various diseases, such as malaria, herpes, and HIV. It has also been studied for its potential in cancer therapy and as an anti-aging agent.

科学的研究の応用

Synthesis and Chemical Properties

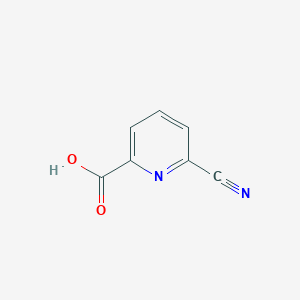

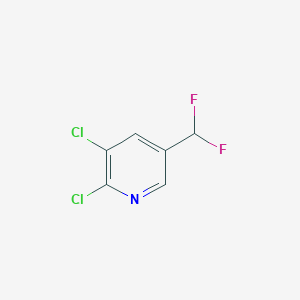

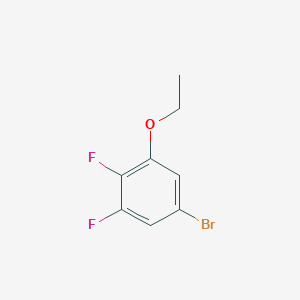

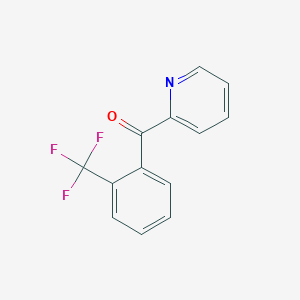

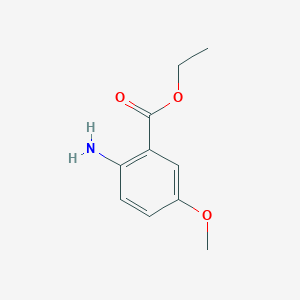

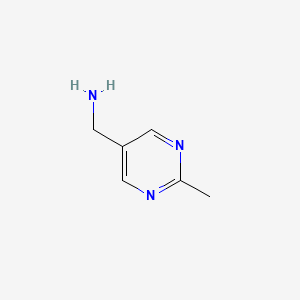

- Synthesis of Methyl Homologs : Shiozawa et al. (1984) synthesized various methyl homologs of 5,6,7,8-tetrahydro-1,6-naphthyridine through chemical modification of pyridine derivatives, contributing to the understanding of its chemical properties (Shiozawa et al., 1984).

- Improved Synthesis Techniques : Dow and Schneider (2001) described an improved synthesis method for 5,6,7,8-tetrahydro-1,7-naphthyridine, highlighting its potential as a pharmacophore (Dow & Schneider, 2001).

Biomedical Research

- Inhibition of Acetylcholinesterase : Vanlaer et al. (2009) synthesized derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridines as analogues of huperzine A and evaluated them as inhibitors of acetylcholinesterase. Some compounds showed activity, although less than huperzine A. This suggests its potential use in treating conditions like Alzheimer's disease (Vanlaer et al., 2009).

Pharmaceutical Development

- Library Synthesis for Antituberculosis Activity : Zhou et al. (2008) utilized 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds for synthesizing a library of compounds. Screening for antituberculosis activity revealed three lead compounds, demonstrating its potential in drug discovery (Zhou et al., 2008).

- Asymmetric Synthesis for RORγt Inverse Agonism : Tsuruoka et al. (2020) developed an asymmetric synthesis method for the tetrahydronaphthyridine scaffold of TAK-828F, a potent Retinoid-Related Orphan Receptor γt inverse agonist. This research contributes to the development of novel therapeutics (Tsuruoka et al., 2020).

Heterocyclic Chemistry

- Reactivity Studies and Derivative Synthesis : Sirakanyan et al. (2014) investigated the reactivity of 5,6,7,8-tetrahydro-2,7-naphthyridine derivatives with different amines. Their findings contribute to a better understanding of the compound's chemical behavior and potential for creating novel derivatives (Sirakanyan et al., 2014).

作用機序

Target of Action

The primary targets of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride are the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This site is an attractive target for antiviral chemotherapy .

Mode of Action

This compound interacts with its targets by binding within the LEDGF/p75-binding site, promoting aberrant multimerization of the integrase enzyme . This interaction results in significant inhibition of HIV-1 infection in cell culture .

Biochemical Pathways

It is known that the compound interferes with the normal function of the hiv-1 integrase enzyme, which plays a crucial role in the replication of the hiv-1 virus .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of HIV-1 replication in cell culture . This is achieved through the compound’s interaction with the HIV-1 integrase enzyme, which disrupts the normal replication process of the virus .

生化学分析

Biochemical Properties

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit HIV-1 integrase by binding to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site . This interaction promotes aberrant multimerization of the integrase enzyme, thereby inhibiting HIV-1 replication. Additionally, this compound has been studied for its anticancer properties, where it interacts with various cancer cell lines and inhibits their growth .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of poly ADP-ribose polymerase (PARP), leading to a decrease in NAD+ levels and subsequently reducing intracellular ATP levels . This reduction can result in cell dysfunction and cell death through a necrotic pathway. Furthermore, its anticancer activity is linked to its ability to inhibit the receptor tyrosine kinase mesenchymal epithelial transition (MET) factor in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, its interaction with HIV-1 integrase at the LEDGF/p75-binding site promotes enzyme multimerization, thereby inhibiting viral replication . Additionally, its inhibition of PARP activity results in decreased NAD+ and ATP levels, affecting cellular energy metabolism .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to be stable at room temperature, with a purity of 95% . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound leads to sustained inhibition of target enzymes and pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs . Threshold effects have been identified, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of PARP affects the metabolic flux of NAD+ and ATP, leading to altered metabolite levels . Additionally, its interaction with HIV-1 integrase influences the viral replication cycle, impacting the overall metabolic state of infected cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules, affecting its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects . This localization is essential for its role in inhibiting enzymes like HIV-1 integrase and PARP, as well as its anticancer properties .

特性

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c1-2-7-6-9-5-3-8(7)10-4-1;/h1-2,4,9H,3,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSZQJUFJGTSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617111 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124458-32-8, 1187830-51-8 | |

| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124458-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

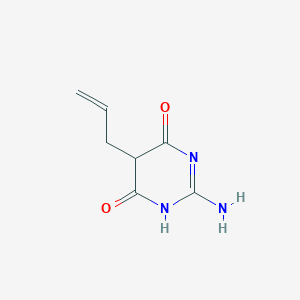

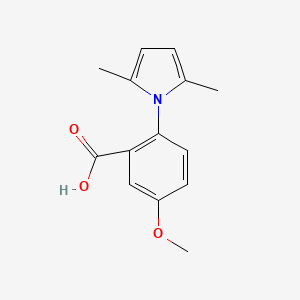

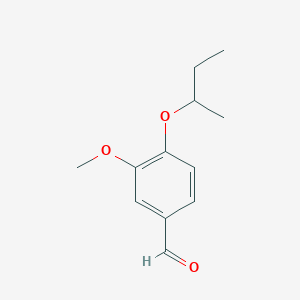

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

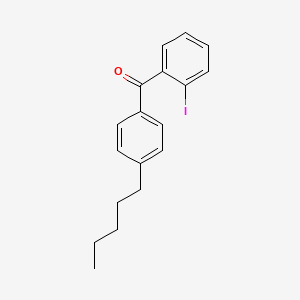

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)

![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)